molecular formula C12H16N2O B5855301 N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide

货号 B5855301
分子量: 204.27 g/mol
InChI 键: WHWRDBZLLKIXRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide, also known as Suvorexant, is a novel drug that has been developed for the treatment of insomnia. It is a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Suvorexant has been shown to be effective in improving sleep latency, total sleep time, and wake after sleep onset in patients with insomnia.

作用机制

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide is a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Orexin receptors are located in the hypothalamus and are involved in the promotion of wakefulness. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide blocks the binding of orexin to its receptors, which results in the promotion of sleep.
Biochemical and Physiological Effects:
N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease wakefulness and increase sleep time in animal models of insomnia. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to decrease the activity of orexin neurons in the hypothalamus, which is consistent with its mechanism of action. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been shown to have a low potential for abuse and dependence, which is an important consideration for the development of new drugs.

实验室实验的优点和局限性

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. Another advantage is that it has a low potential for abuse and dependence, which makes it a safer alternative to other drugs that are used to treat insomnia. One limitation is that it is a relatively new drug, and there is still much to be learned about its long-term safety and efficacy.

未来方向

There are a number of future directions for the study of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide. One direction is to investigate its efficacy in other sleep disorders, such as narcolepsy and restless leg syndrome. Another direction is to investigate its potential for use in combination with other drugs, such as antidepressants and anxiolytics. It will also be important to continue to study the long-term safety and efficacy of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide, particularly in elderly patients and those with comorbid conditions. Finally, it will be important to investigate the potential for the development of tolerance and dependence with long-term use of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide.

合成方法

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide is synthesized by a multi-step process starting from 5-methyl-2-pyridinecarboxylic acid. The first step involves the conversion of 5-methyl-2-pyridinecarboxylic acid to its acid chloride derivative, which is then reacted with cyclopentylamine to give the corresponding amide. The amide is then treated with trifluoroacetic acid to remove the protecting group, which results in the formation of N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide.

科学研究应用

N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been extensively studied in preclinical and clinical trials. In preclinical studies, N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to improve sleep latency, total sleep time, and wake after sleep onset in animal models of insomnia. In clinical trials, N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to be effective in improving sleep parameters in patients with insomnia. N-(5-methyl-2-pyridinyl)cyclopentanecarboxamide has also been studied in patients with obstructive sleep apnea, where it has been shown to improve sleep quality and reduce the severity of sleep apnea.

属性

IUPAC Name

N-(5-methylpyridin-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-6-7-11(13-8-9)14-12(15)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWRDBZLLKIXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylpyridin-2-yl)cyclopentanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。